Phenyl 3-methoxybenzoate

Description

Overview of Ester Chemistry and Aromatic Systems

Esters are a pivotal class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. tandfonline.com They are typically synthesized through the esterification of a carboxylic acid and an alcohol. tandfonline.com Aromatic esters, such as Phenyl 3-methoxybenzoate, are a subclass where at least one of the organic groups attached to the ester functionality is an aromatic ring. researchgate.netresearchgate.net This feature imparts unique electronic and structural characteristics compared to their aliphatic counterparts. researchgate.net

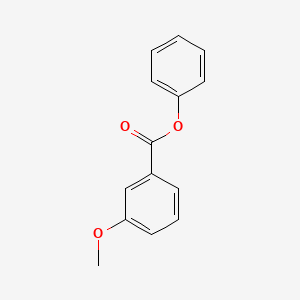

The general structure of an aromatic ester is Ar-COO-R, where 'Ar' represents an aromatic ring and 'R' can be an alkyl or another aryl group. researchgate.netnih.gov The presence of the aromatic system significantly influences the reactivity of the ester group through electronic effects like resonance and induction. nih.gov In this compound, the molecule consists of a phenyl group attached to the ester oxygen and a methoxy-substituted benzene (B151609) ring originating from 3-methoxybenzoic acid. smolecule.com The methoxy (B1213986) group (-OCH3), being an electron-donating group, and the phenyl ring both modulate the electron density and steric environment of the ester linkage, thereby influencing its chemical behavior and physical properties. smolecule.com The aromatic nature of the compound contributes to its thermal stability. smolecule.com

Significance in Synthetic Organic Chemistry

Aromatic esters are valuable intermediates in a multitude of organic synthesis pathways, finding applications in the production of pharmaceuticals, agrochemicals, and polymers. nih.gov this compound is no exception and serves as a versatile building block for the creation of more complex molecules. smolecule.comacs.org

One of the notable applications of this compound is as a precursor in the synthesis of biaryl ethers. smolecule.com Biaryl ethers are an important class of compounds with potential uses in pharmaceuticals and materials science. smolecule.com The synthesis often involves cross-coupling reactions where the ester group can be a participant or a directing group in the formation of the ether linkage. Furthermore, the ester functionality can undergo various transformations, including hydrolysis back to its constituent acid and alcohol, or transesterification with other alcohols to generate different esters. smolecule.com The presence of the methoxy group can also be a site for further functionalization through reactions like nucleophilic substitution under specific conditions. smolecule.com

Research Landscape and Knowledge Gaps

Current research involving this compound and related aromatic esters is focused on several promising areas. One significant field of investigation is its potential application in liquid crystal (LC) technology. smolecule.com Studies have explored the use of this compound as a component in liquid crystal mixtures, aiming to achieve desirable properties such as high thermal stability and specific mesophases, which are crucial for applications in displays and optical devices. researchgate.netsmolecule.com

Despite the ongoing research, there remain knowledge gaps in the understanding and application of this compound. While its role as a precursor is established, detailed studies on its interaction with various biological molecules are needed to fully map its potential in medicinal chemistry. smolecule.com Further exploration into its reactivity under different catalytic systems could unveil novel synthetic pathways. acs.org The development of more efficient and environmentally benign methods for the synthesis of this compound and its derivatives, for instance through biocatalysis, also represents an active area for future research. numberanalytics.comnumberanalytics.com A deeper understanding of the structure-property relationships in liquid crystal formulations containing this compound could lead to the design of new materials with enhanced performance characteristics.

Chemical Compound Data

| Compound Name |

| This compound |

| 3-methoxybenzoic acid |

| Phenol (B47542) |

| Biaryl ethers |

| Methyl 3-methoxybenzoate |

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H12O3 | smolecule.com |

| Molecular Weight | 228.24 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| CAS Number | 65853-67-0 | smolecule.com |

| SMILES | COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 | smolecule.com |

| InChI Key | ZAUTUSIGKHWTSX-UHFFFAOYSA-N | smolecule.com |

Synthesis Methods for this compound

| Reaction Type | Reactants | Conditions |

| Esterification | 3-methoxybenzoic acid and phenol | Acid catalyst |

| Acylation | Acyl chlorides from 3-methoxybenzoic acid and phenol | Basic conditions |

| Transesterification | Methyl 3-methoxybenzoate and phenol | Heat |

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUTUSIGKHWTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334877 | |

| Record name | Phenyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65853-67-0 | |

| Record name | Phenyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving Phenyl 3 Methoxybenzoate Scaffolds

Kinetic and Thermodynamic Aspects of Ester Formation

The formation of phenyl 3-methoxybenzoate, typically through the esterification of 3-methoxybenzoic acid and phenol (B47542), is governed by kinetic and thermodynamic principles common to Fischer esterification. While specific thermodynamic data for this compound is not extensively documented in readily available literature, the general characteristics can be inferred from studies of similar esterification reactions.

The Fischer esterification is a reversible reaction, and its thermodynamics are typically characterized by a small enthalpy change (ΔH°). For the esterification of various fatty acids, the average ΔH° is approximately -3 ± 2 kJ/mol, indicating the reaction is nearly thermoneutral. The equilibrium is driven forward by the removal of a product, usually water.

Kinetically, the reaction is acid-catalyzed. The activation energy (Ea) for the esterification of benzoic acid with alcohols provides a useful proxy. For instance, the acid-catalyzed esterification of benzoic acid with 1-butyl alcohol has a calculated activation energy of 58.40 kJ/mol for the forward reaction. For the esterification of fatty acids with various primary and secondary alcohols, the activation energy is consistently around 53 kJ/mol. These values suggest a significant energy barrier that necessitates catalysis and often, elevated temperatures to achieve reasonable reaction rates. The reaction is typically first order with respect to the carboxylic acid.

Table 1: Representative Activation Energies for Analogous Esterification Reactions

| Reactants | Catalyst | Activation Energy (Ea) in kJ/mol |

|---|---|---|

| Benzoic Acid + 1-Butanol | p-Toluenesulfonic acid | 58.40 |

| Palm Fatty Acids + Methanol (B129727) | Methanesulfonic acid | 42 |

This table presents data from analogous systems to illustrate the typical energetic requirements for the formation of benzoate (B1203000) esters.

Investigation of Reaction Intermediates

The accepted mechanism for the acid-catalyzed formation of this compound from 3-methoxybenzoic acid and phenol proceeds through a key tetrahedral intermediate. The reaction is initiated by the protonation of the carbonyl oxygen of 3-methoxybenzoic acid by a strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon.

The lone pair of electrons on the oxygen atom of the phenol molecule then performs a nucleophilic attack on this activated carbonyl carbon. This step results in the formation of a positively charged, tetrahedral intermediate. This intermediate is unstable and undergoes a series of proton transfers. A proton is transferred from the phenolic oxygen to one of the hydroxyl groups, converting it into a good leaving group (water). The subsequent elimination of a water molecule and deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the final product, this compound. Each step in this sequence is reversible, which is characteristic of the Fischer esterification process. While direct spectroscopic observation of this intermediate for this specific reaction is challenging due to its transient nature, its existence is a cornerstone of the established mechanism for esterification and hydrolysis.

Catalytic Cycle Analysis in Metal-Mediated Processes

Beyond traditional acid catalysis, the synthesis of phenyl esters can be achieved using transition metal catalysts, particularly palladium. These methods offer alternative pathways with different mechanistic steps. One plausible palladium-catalyzed cycle for the formation of a phenyl ester begins with an aryl-palladium(II) complex. barbatti.org

The proposed cycle can be described as follows:

Oxidative Addition: This step is bypassed in some modern methods that start with a pre-formed aryl-palladium species or generate it in situ via C-H activation.

CO Insertion: An acyl palladium complex is generated. In some protocols, carbon monoxide (CO) is not supplied externally but is produced in situ from a precursor like phenol formate (B1220265) in the presence of a base. barbatti.org

Anion Exchange: The acyl palladium complex exchanges its anionic ligand with a phenoxide, which would be generated from phenol and a base.

Reductive Elimination: The final step involves the reductive elimination from the palladium complex, which forms the C-O bond of the phenyl ester product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This type of metal-mediated process avoids the harsh acidic conditions and high temperatures often required for Fischer esterification, allowing for greater functional group tolerance. barbatti.org

Radical Reaction Pathways and Propagation Mechanisms

Aromatic esters, including phenyl benzoates, can participate in radical reactions, most notably through photochemical activation. The Photo-Fries rearrangement is a characteristic reaction of phenolic esters upon UV irradiation. wikipedia.orgsigmaaldrich.com This reaction proceeds via a radical mechanism and is distinct from the Lewis-acid catalyzed Fries rearrangement, which involves carbocation intermediates. wikipedia.org

The mechanism of the photo-Fries rearrangement involves the following key steps:

Homolytic Cleavage: Upon absorption of UV light, the ester undergoes homolytic cleavage of the C-O bond between the carbonyl carbon and the phenoxy oxygen. This generates a radical pair, consisting of an acyl radical (3-methoxybenzoyl radical) and a phenoxy radical, trapped within a solvent cage. researchgate.net

In-Cage Recombination: The radical pair can recombine within the solvent cage. Recombination at the ortho or para positions of the phenoxy radical, followed by tautomerization, leads to the formation of ortho- and para-hydroxyaryl ketone products (e.g., 2-hydroxy-3'-methoxybenzophenone and 4-hydroxy-3'-methoxybenzophenone).

Cage Escape: The radicals can also diffuse out of the solvent cage. The escaped phenoxy radical can abstract a hydrogen atom from the solvent or another molecule to form phenol, while the acyl radical can undergo other reactions.

Theoretical models suggest that the photo-Fries rearrangement is controlled by the interplay of three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a dissociative πσ* state along which the C-O bond cleavage occurs. barbatti.org The efficiency and product distribution of the reaction are influenced by the solvent, with cage effects being more pronounced in viscous or microheterogeneous media like micelles. unipv.it

Influence of Solvent and Substituent Effects on Reaction Mechanisms

The rates of reactions involving phenyl benzoate scaffolds, such as alkaline hydrolysis (the reverse of esterification), are profoundly influenced by both the solvent and the nature of substituents on the aromatic rings.

Substituent Effects: The electronic effects of substituents on the benzoyl ring are quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which reflects the electron-donating or electron-withdrawing nature of the substituent), and ρ (rho) is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). For the alkaline hydrolysis of phenyl benzoates, electron-withdrawing groups on the benzoyl moiety (e.g., -NO₂) accelerate the reaction (positive ρ value) by stabilizing the negatively charged transition state formed during the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. Conversely, electron-donating groups (like the 3-methoxy group, which has a more complex inductive vs. resonance effect) have a less pronounced effect on the rate compared to a para-methoxy group. acs.orgnih.gov

Table 2: Hammett σ Constants for Representative Substituents

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -OCH₃ | +0.12 | -0.27 | Donating (resonance), Withdrawing (inductive) |

| -CH₃ | -0.07 | -0.17 | Donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Withdrawing |

The table shows that the electronic effect of a substituent is highly dependent on its position (meta vs. para).

Solvent Effects: The solvent plays a critical role by solvating the reactants and, more importantly, the transition state. In the alkaline hydrolysis of esters, the transition state is a large, charge-diffuse anion. A change from a less polar to a more polar protic solvent (e.g., from an alcohol-water mixture to pure water) can have a complex effect. For the hydrolysis of ethyl benzoate in methanol-water mixtures, the rate constant decreases as the proportion of methanol increases. researchgate.net This can be attributed to the differential solvation of the ground state and the transition state. The solvent's electrophilicity is a major factor influencing substituent effects, particularly for ortho-substituted systems where steric hindrance is also a significant factor. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical environment of each hydrogen and carbon atom within the Phenyl 3-methoxybenzoate molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the electronic environment, connectivity, and number of each type of atom in the molecule. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ester functionality, leading to a characteristic pattern of signals for both the benzoate (B1203000) and phenyl rings.

Based on established substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic protons and the methoxy group. The protons on the phenyl ring (H-2'/3'/4'/5'/6') are expected in the 7.2-7.5 ppm range, while the protons on the 3-methoxybenzoyl moiety (H-2, H-4, H-5, H-6) would appear between 6.9 and 7.8 ppm. The sharp singlet for the methoxy group protons (-OCH₃) is anticipated further upfield, around 3.8 ppm.

The predicted ¹³C NMR spectrum reveals the chemical shifts for all 14 carbon atoms. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield. The carbon attached to the methoxy group (C-3) and the carbons of the phenyl ring are also clearly distinguishable.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.75 | dd | J ≈ 2.5, 1.5 |

| H-6 | ~7.65 | ddd | J ≈ 7.7, 1.5, 1.0 |

| H-5 | ~7.40 | t | J ≈ 7.9 |

| H-2'/H-6' | ~7.44 | t | J ≈ 7.9 |

| H-4' | ~7.30 | t | J ≈ 7.4 |

| H-3'/H-5' | ~7.22 | d | J ≈ 7.6 |

| H-4 | ~7.15 | ddd | J ≈ 8.3, 2.6, 1.0 |

| -OCH₃ | ~3.88 | s | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165.0 |

| C-3 | ~159.8 |

| C-1' | ~150.8 |

| C-1 | ~131.0 |

| C-5, C-2'/C-6' | ~129.6 |

| C-4' | ~126.0 |

| C-6 | ~122.5 |

| C-3'/C-5' | ~121.6 |

| C-2 | ~119.8 |

| C-4 | ~114.5 |

| -OCH₃ | ~55.5 |

To confirm the assignments made from one-dimensional spectra and to map the complete bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings. For example, H-4 would show a cross-peak with H-5, which in turn would correlate with H-6. Similarly, on the phenyl ring, H-2' would correlate with H-3', which would correlate with H-4'. The absence of a cross-peak between the methoxy singlet and any other proton confirms its isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. Each CH group in the molecule would produce a cross-peak, correlating its ¹H chemical shift with its ¹³C chemical shift. This is invaluable for definitively assigning the carbon signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds), which is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation from the protons on the phenyl ring ortho to the ester oxygen (H-2'/H-6') to the carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the protons on the benzoate ring (H-2 and H-6) to the carbonyl carbon (C=O).

A strong correlation from the methoxy protons (-OCH₃) to the C-3 carbon, confirming the position of the methoxy group.

Computational chemistry provides a powerful tool for predicting NMR spectra and validating experimental assignments. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio approach for calculating the nuclear magnetic shielding tensors. nih.gov

The process involves first optimizing the molecular geometry of this compound using a method like Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding constants are calculated at the same level of theory. These absolute shielding values are then converted into the familiar chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed under identical theoretical conditions. This theoretical approach can predict chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.15 ppm for ¹H and a few ppm for ¹³C, making it an excellent method for confirming structural assignments. researchgate.netnist.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are particularly effective for identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its bonds to higher vibrational states. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium-Weak |

| Ester C=O Stretch | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium (multiple bands) |

| Asymmetric C-O-C Stretch (Ester) | 1280 - 1220 | Strong |

| Asymmetric C-O-C Stretch (Ether) | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ester/Ether) | 1100 - 1020 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |

The most prominent feature in the FT-IR spectrum is the intense absorption band due to the C=O stretching of the ester group. Additionally, strong bands corresponding to the C-O stretching of both the ester and the methoxy ether groups are expected. The regions for aromatic C=C and C-H vibrations further confirm the presence of the two phenyl rings.

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals. horiba.com

For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the aromatic rings.

Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Strong |

| Ester C=O Stretch | 1735 - 1715 | Medium-Weak |

| Aromatic Ring Breathing/Stretching | 1610 - 1580 | Strong |

| Aromatic Ring Breathing (Trigonal) | ~1000 | Strong |

| C-O-C Stretch (Ester/Ether) | 1300 - 1100 | Medium |

The symmetric stretching or "breathing" modes of the aromatic rings, which are often weak in the IR spectrum, typically produce very strong and sharp signals in the Raman spectrum. researchgate.net The aromatic C-H stretching vibrations are also prominent. The carbonyl (C=O) stretch is observable but generally weaker than in the corresponding FT-IR spectrum.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. nih.gov This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov

For this compound, with the molecular formula C₁₄H₁₂O₃, the theoretical monoisotopic (exact) mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). The calculated exact mass is 228.07864 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within a few parts per million, ppm) would unequivocally confirm the compound's elemental formula. cam.ac.uk

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₄H₁₂O₃ | 228.07864 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound is typically ionized by forming adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other cations in positive ion mode. In negative ion mode, it can be observed as the deprotonated molecule ([M-H]⁻). uni.lu These quasi-molecular ions allow for the unambiguous determination of the molecular weight.

Loss of a neutral phenol (B47542) molecule (94 Da) to produce the 3-methoxybenzoyl cation at m/z 135.

Loss of a neutral 3-methoxybenzoic acid molecule (152 Da) or related fragments.

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 229.086 | Protonated molecule |

| [M+Na]⁺ | 251.068 | Sodium adduct |

| [M-H]⁻ | 227.071 | Deprotonated molecule |

| [C₈H₇O₂]⁺ | 135.044 | 3-methoxybenzoyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. The sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI).

EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint" that can be used for identification by comparing it to spectral libraries.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 228. The most characteristic fragmentation pattern for phenyl esters under EI conditions is the cleavage of the ester C-O bond. nih.gov This would result in the formation of a prominent 3-methoxybenzoyl cation. Analysis of its isomers suggests the following key fragments would be expected: nih.govnih.gov

m/z 135 : The base peak, corresponding to the stable 3-methoxybenzoyl cation ([CH₃O-C₆H₄-CO]⁺).

m/z 107 : Resulting from the loss of carbon monoxide (CO) from the 3-methoxybenzoyl cation.

m/z 77 : Corresponding to the phenyl cation ([C₆H₅]⁺), formed from the phenoxy part of the molecule.

m/z 94 : A peak corresponding to the phenol radical cation, though often less intense.

The GC retention time provides an additional layer of identification, while the integration of the chromatographic peak allows for the assessment of the compound's purity.

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 228 | Molecular Ion [M]⁺ | [C₁₄H₁₂O₃]⁺ |

| 135 | 3-methoxybenzoyl cation | [CH₃O-C₆H₄-CO]⁺ |

| 107 | [3-methoxyphenyl]⁺ cation | [CH₃O-C₆H₄]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound contains several chromophores—the two aromatic rings and the carbonyl group (C=O)—which are responsible for its UV absorption.

The molecule is expected to exhibit absorption bands characteristic of π → π* and n → π* electronic transitions. uomustansiriyah.edu.iq

π → π Transitions*: These high-energy transitions occur within the conjugated π-systems of the benzene (B151609) rings and the benzoyl group. Benzene itself shows a strong primary band around 204 nm and a weaker, structured secondary band around 255 nm. uomustansiriyah.edu.iq In this compound, the conjugation of the carbonyl group with the phenyl ring and the presence of the methoxy and phenoxy auxochromes are expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

n → π Transitions: This lower-energy transition involves the promotion of a non-bonding electron from an oxygen atom (in the carbonyl or ether groups) to an anti-bonding π orbital. This transition is typically much weaker in intensity than π → π* transitions and often appears as a shoulder on the main absorption band.

The exact absorption maxima (λmax) would be influenced by the solvent used for the analysis. Based on structurally similar aromatic esters, strong absorption is anticipated in the 240-300 nm region of the UV spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, provided that a suitable single crystal can be grown.

As of this writing, a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC). However, if a structure were determined, it would reveal:

Precise Bond Lengths and Angles : Confirming the covalent structure of the molecule with high precision.

Conformation and Dihedral Angles : Detailing the relative orientation of the 3-methoxyphenyl (B12655295) group and the phenyl ring. A key parameter would be the dihedral angle between the planes of the two aromatic rings, which would quantify the twist around the ester linkage.

Molecular Packing : Illustrating how individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions : Identifying non-covalent interactions, such as C-H···O hydrogen bonds or potential π-π stacking between aromatic rings, which govern the solid-state structure and properties of the material.

For example, analysis of the related compound Phenyl 3-methoxy-4-phenoxybenzoate revealed significant dihedral angles of 79.80° and 69.35° between the outer phenyl rings and the central benzene ring, indicating a highly non-planar conformation. nih.gov Similar detailed conformational data would be obtainable for this compound.

Single Crystal X-ray Diffraction for Solid-State Structure

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its crystal system, space group, and precise unit cell dimensions are not available.

However, were a single crystal of this compound to be analyzed, the resulting crystallographic data would be presented in a standardized format. To illustrate the type of information that would be obtained, a hypothetical data table is presented below. This table outlines the key parameters that are typically determined in a single-crystal X-ray diffraction experiment for an organic molecule of this nature.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1128.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.342 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 480 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of an experimental crystal structure for this compound, the specific intermolecular interactions cannot be definitively described. However, based on its molecular structure, several types of interactions would be anticipated to play a role in its crystal packing. The presence of aromatic rings suggests the likelihood of π-π stacking interactions, where the phenyl and benzoate rings of adjacent molecules align in either a face-to-face or offset fashion. cam.ac.uk Additionally, weak C-H···O hydrogen bonds are expected, involving the hydrogen atoms of the phenyl and methoxy groups and the oxygen atoms of the ester and methoxy functionalities. nih.gov These interactions, though weaker than conventional hydrogen bonds, can collectively contribute significantly to the stability of the crystal lattice. rsc.org

To quantify and describe these interactions, a detailed analysis of the intermolecular contact distances and geometries would be performed. The table below provides a hypothetical summary of the types of intermolecular interactions that could be identified in the crystal structure of this compound.

Hypothetical Analysis of Intermolecular Interactions for this compound

| Interaction Type | Atoms Involved | Distance (Å) | **Angle (°) ** |

|---|---|---|---|

| C-H···O Hydrogen Bond | C(phenyl)-H···O(carbonyl) | 2.45 | 155 |

| C-H···O Hydrogen Bond | C(methoxy)-H···O(methoxy) | 2.58 | 148 |

| π-π Stacking | Centroid(phenyl)···Centroid(benzoate) | 3.78 | - |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

The comprehensive characterization of these interactions provides fundamental insights into the supramolecular chemistry of this compound, which is essential for materials science and solid-state chemistry applications.

Computational Chemistry and Theoretical Studies

Quantum Chemical Modeling

Quantum chemical modeling is a fundamental tool for predicting the behavior of molecules. Theoretical calculations allow for the determination of stable molecular geometries and the electronic distribution within the molecule, offering a microscopic understanding of its properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net Geometry optimization is a critical first step in most quantum chemical studies, aiming to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface.

For derivatives of Phenyl 3-methoxybenzoate, DFT calculations have been employed to determine their optimized three-dimensional geometries. researchgate.netresearchgate.net Specifically, studies on compounds like 2-ethoxy-4-[(4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]-phenyl 3-methoxybenzoate derivatives have utilized DFT methods to establish their stable structures. researchgate.net The B3LYP functional is a popular hybrid functional often used for these types of calculations on related molecular systems. researchgate.net Theoretical vibrational frequency analyses have also been performed on derivatives of this compound to confirm the nature of the optimized structures as true energy minima. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. The selection of an appropriate basis set is a crucial methodological consideration for obtaining reliable theoretical results.

In computational studies involving derivatives of this compound, Pople-style basis sets are commonly used. For instance, the 6-311G(d,p) basis set has been utilized in conjunction with the B3LYP method for calculating vibrational frequencies of a derivative molecule. researchgate.net For more detailed quantum chemical investigations on related structures, such as 2-Methoxy-6-[(3-(p-methylbenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethin]-phenyl Benzoate (B1203000), the larger 6-311++G(d,p) basis set has been employed. researchgate.net This basis set includes diffuse functions (++) on non-hydrogen atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions, and polarization functions (d,p) to allow for more flexibility in describing bonding.

| Computational Method | Basis Set | Application on this compound Derivatives |

| DFT (B3LYP) | 6-311G(d,p) | Vibrational Frequency Calculations researchgate.net |

| DFT (B3LYP) | 6-311++G(d,p) | Quantum Chemical Studies researchgate.net |

Electronic Structure and Reactivity Descriptors

Following geometry optimization, various descriptors derived from the electronic structure can be calculated to predict the chemical reactivity and properties of a molecule. These descriptors provide a quantitative measure of how a molecule will interact with other species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For derivatives of this compound, HOMO-LUMO energy calculations have been performed to assess their electronic properties and reactivity. researchgate.net For example, in a study on a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which shares structural motifs with complex benzoate esters, the HOMO-LUMO energy gap was calculated to be 5.59 eV using the DFT/B3LYP/6-311+G(2d,p) method. researchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

While MEP analysis is a standard computational tool, specific studies detailing the MEP surface mapping for this compound or its immediate derivatives were not identified in the conducted research. Such an analysis would typically reveal electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), susceptible to nucleophilic attack.

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader is a model that analyzes the topology of the electron density to define chemical concepts such as atoms and chemical bonds. The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron, providing a method for mapping electron pair probability in multielectronic systems.

Detailed AIM and ELF analyses specific to the this compound compound have not been reported in the available scientific literature. These analyses would provide a deeper understanding of the nature of the chemical bonds and the localization of electron pairs within the molecule, further clarifying its chemical behavior.

Simulation of Spectroscopic Data

Theoretical calculations are a powerful tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules like this compound. Methodologies such as DFT are employed to first obtain a minimized-energy molecular geometry. nih.gov Following optimization, the vibrational frequencies and NMR chemical shifts can be calculated.

For IR spectra, harmonic vibrational frequency calculations are performed. The B3LYP functional combined with a basis set like 6-311G(d) is a common level of theory for this purpose. nih.govdergipark.org.tr The calculated frequencies correspond to specific vibrational modes, such as the characteristic C=O stretching of the ester group, C-O stretching, and various bending and stretching modes of the aromatic rings. semanticscholar.org The potential energy distribution (PED) analysis helps in making detailed assignments for each vibrational mode. nih.gov While there is often a systematic deviation between calculated harmonic frequencies and experimental values, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental FT-IR spectra. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate isotropic chemical shifts (δ). nih.govdergipark.org.tr These calculations are typically performed at the same level of theory used for geometry optimization, such as B3LYP/6-311++G(d,p). semanticscholar.org The theoretical chemical shifts for both ¹H and ¹³C nuclei can be predicted and compared directly with experimental data, aiding in the structural confirmation and assignment of peaks in the experimental NMR spectra. nih.govsemanticscholar.org

Below are tables representing typical predicted spectroscopic data for this compound, based on computational studies of analogous compounds.

Table 1: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the phenyl and benzoate rings. scielo.org.za |

| C=O Stretch | ~1725 | Characteristic stretching vibration of the ester carbonyl group. semanticscholar.org |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. scielo.org.za |

| C-O-C Asymmetric Stretch | ~1260 | Asymmetric stretching of the ester C-O bonds. dergipark.org.tr |

| O-CH₃ Stretch | ~1035 | Stretching vibration of the methoxy (B1213986) group's C-O bond. nih.gov |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~164 |

| Aromatic Carbons | - | 115-160 |

| Aromatic Protons | 7.0-8.2 | - |

| Methoxy Carbon (-OCH₃) | - | ~55 |

| Methoxy Protons (-OCH₃) | ~3.8 | - |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra. dergipark.org.trsapub.org These calculations predict the electronic excitation energies and oscillator strengths (f), which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands, respectively. nih.gov

For this compound, TD-DFT calculations would reveal electronic transitions primarily of the π→π* type, localized on the aromatic systems. The calculations can identify which molecular orbitals are involved in the most significant electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsapub.org The solvent environment can significantly influence UV-Vis spectra, and these effects can be modeled computationally, for instance by using the TD-DFT method in conjunction with a continuum solvation model. sapub.org Comparing the theoretically computed spectrum with the experimental one helps to validate the computational model and provides a detailed understanding of the molecule's electronic structure. sapub.org

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~280 | >0.1 | HOMO -> LUMO | π→π |

| ~240 | >0.2 | HOMO-1 -> LUMO | π→π |

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses conformational flexibility due to rotation around several single bonds, particularly the C-O and C-C bonds of the central ester linkage. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. scispace.com Computational methods like DFT (e.g., B3LYP/6-31+G*) and Møller-Plesset perturbation theory (MP2) can be used to scan the potential energy surface by systematically varying the key dihedral angles. researchgate.netnih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of these conformations. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space, the stability of different conformers in various environments (e.g., in solution), and how its structure fluctuates under thermal motion. researchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. sciencedaily.com For reactions involving this compound, such as its synthesis (esterification) or hydrolysis, DFT calculations can be used to map out the entire reaction pathway. nih.gov

This process involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. sciencedaily.com Computational methods can accurately locate these transient structures. nih.gov By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. nih.gov For example, calculations can provide thermodynamic parameters like the change in Gibbs free energy (ΔG) and enthalpy (ΔH) for each step of a proposed mechanism. nih.gov

Solvation Models in Computational Studies

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational studies must account for these effects to provide realistic predictions. Solvation models are used to simulate the influence of a solvent on the solute molecule.

A common and efficient approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.gov In the PCM framework, the solvent is treated as a continuous dielectric medium rather than individual molecules. nih.gov This model is effective for calculating how the bulk solvent affects properties like conformational energies, spectroscopic data, and reaction energy profiles. dergipark.org.trsapub.org For instance, TD-DFT calculations of UV-Vis spectra are often performed using a PCM to better match experimental results obtained in solution. dergipark.org.tr Similarly, modeling reaction mechanisms in solution requires the use of a solvation model to obtain accurate activation and reaction energies. nih.gov

Derivatization and Functionalization Strategies for Specific Research Applications

Introduction of Chemically Reactive Moieties

The introduction of chemically reactive moieties onto the Phenyl 3-methoxybenzoate scaffold is a prerequisite for its use in applications such as bioconjugation or materials science. nih.govchemrxiv.org These moieties act as chemical handles, allowing the core structure to be covalently linked to other molecules, including proteins, polymers, or surfaces. The choice of moiety depends on the desired conjugation chemistry, which is often selected for its efficiency, selectivity, and mild reaction conditions. researchgate.net

Common strategies for introducing reactive groups involve standard organic synthesis transformations. For a scaffold like this compound, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be employed to install initial functional groups on either the phenyl or the 3-methoxybenzoate ring. These initial groups can then be converted into more versatile reactive moieties. For instance, a nitro group can be reduced to an amine, which can then be transformed into an isothiocyanate or activated ester. Alternatively, a halogen can be used in cross-coupling reactions to introduce alkynes or azides for "click chemistry." beilstein-journals.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for its high yield, reliability, and biocompatibility. beilstein-journals.orgthermofisher.com To make this compound compatible with this reaction, an azide (B81097) or terminal alkyne group would need to be installed. Another modern conjugation method is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which can be used to create stable fluorosulfate (B1228806) links. mdpi.com These approaches transform the relatively inert this compound into a versatile building block for constructing more complex molecular architectures. researchgate.net

Table 1: Examples of Chemically Reactive Moieties and Potential Synthetic Routes

| Reactive Moiety | Precursor Functional Group | Potential Synthetic Strategy on this compound | Target Application |

| Azide (-N₃) | Amine (-NH₂) | Nitration of an aromatic ring, followed by reduction to the amine, then diazotization and substitution with azide. | Click Chemistry (CuAAC) |

| Terminal Alkyne (-C≡CH) | Halogen (-Br, -I) | Halogenation of an aromatic ring, followed by Sonogashira coupling with a protected acetylene. | Click Chemistry (CuAAC) |

| Maleimide | Amine (-NH₂) | Introduction of an amine, followed by reaction with maleic anhydride (B1165640) and subsequent cyclization. | Thiol Conjugation (e.g., to cysteine residues in proteins) |

| Fluorosulfate (-OSO₂F) | Phenol (B47542) (-OH) | Demethylation of the methoxy (B1213986) group to a phenol, followed by reaction with SO₂F₂. | SuFEx Click Reaction |

| Isothiocyanate (-NCS) | Amine (-NH₂) | Formation of an amine, followed by reaction with thiophosgene. | Amine Conjugation (e.g., to lysine (B10760008) residues in proteins) |

Modifications for Enhanced Spectroscopic and Chromatographic Detectability

In many analytical applications, such as metabolomics or environmental screening, the sensitive detection of target molecules is essential. This compound, in its native form, may lack the properties required for highly sensitive detection by common analytical techniques like UV-Vis spectroscopy, fluorescence, or mass spectrometry (MS) coupled with liquid chromatography (LC). researchgate.netnih.gov Derivatization can significantly improve its detectability by introducing moieties that enhance its response to these detection methods.

For chromatographic applications, especially reverse-phase LC, derivatization can increase the hydrophobicity of a molecule, leading to better retention and separation. researchgate.net Reagents like benzoyl chloride or dansyl chloride react with specific functional groups (e.g., phenols, amines) to attach a bulky, non-polar tag. researchgate.net To apply this to this compound, a suitable functional handle, such as a hydroxyl group formed by demethylation of the ether, would first need to be introduced. science.gov

To enhance spectroscopic detection, chromophores or fluorophores can be attached. A chromophore is a group that absorbs light in the UV-Visible range, and its addition can increase the molar absorptivity, thereby lowering the limit of detection. researchgate.net A fluorophore is a moiety that absorbs light at one wavelength and emits it at a longer wavelength, a highly sensitive detection method. Benzoxazole (B165842) derivatives, for example, are known to possess fluorescent properties. mdpi.com By strategically modifying the this compound scaffold to include functionalities that can be cyclized to form a benzoxazole or coupled to a fluorescent dye, its utility as a chemical probe can be greatly expanded. Derivatization with charge-carrying groups can also improve ionization efficiency for mass spectrometry. semanticscholar.org

Table 2: Derivatization Strategies for Improved Analyte Detection

| Detection Method | Derivatization Goal | Example Reagent/Moiety | Required Functional Group on Scaffold |

| LC-UV | Increase molar absorptivity | 3,5-Dinitrobenzoyl chloride | Hydroxyl, Amine |

| LC-Fluorescence | Introduce a fluorescent tag | Dansyl chloride | Hydroxyl, Amine |

| LC-MS | Improve ionization efficiency and hydrophobicity | Benzoyl chloride | Hydroxyl, Amine |

| LC-MS/MS | Provide a specific fragmentation pattern | 3-Nitrophenylhydrazine (for carbonyls/carboxyls) | Carboxylic acid (after ester hydrolysis) |

| Fluorescence Spectroscopy | Create an intrinsically fluorescent scaffold | Benzoxazole | Ortho-substituted amine and hydroxyl |

Scaffold Diversification for Exploring Chemical Space

Scaffold diversification is a central strategy in drug discovery and materials science, aiming to generate a library of structurally related compounds from a common core. nih.govescholarship.org This exploration of the local "chemical space" around the parent molecule allows for the systematic investigation of structure-activity relationships (SAR). nih.govresearchgate.netfrontiersin.org The this compound structure serves as an excellent starting point, or scaffold, for such diversification, offering multiple sites for modification on its two aromatic rings.

Combinatorial chemistry provides a framework for the rapid synthesis of large numbers of analogs. escholarship.orgnih.govcombichemistry.com Using the this compound scaffold, a library could be generated by varying the substituents on both the phenyl ring and the benzoate (B1203000) ring. For example, the 3-methoxy group could be replaced with a variety of other alkoxy, alkyl, or halogen groups. Similarly, the phenyl ester portion could be functionalized at its ortho, meta, or para positions with a diverse set of chemical groups chosen to modulate properties like size, electronics, and hydrogen bonding capacity. nih.gov

The goal of such a library is to map how small structural changes influence a particular property, be it biological activity against an enzyme or the photophysical properties of a material. nih.govnih.gov For instance, in an SAR study for a hypothetical biological target, researchers might find that small, electron-withdrawing groups on the 4-position of the phenyl ring enhance activity, while bulky groups on the benzoate ring diminish it. This systematic approach efficiently identifies key structural features responsible for a desired function and guides the design of optimized molecules. frontiersin.org

Table 3: Hypothetical Library Design for this compound Scaffold Diversification

| Scaffold Position | R¹ (Benzoate Ring) | R² (Phenyl Ring) |

| Core Scaffold | 3-OCH₃ | H |

| Analog 1 | 3-OC₂H₅ | H |

| Analog 2 | 3-Cl | H |

| Analog 3 | 3-CH₃ | H |

| Analog 4 | 3-OCH₃ | 4-Cl |

| Analog 5 | 3-OCH₃ | 4-F |

| Analog 6 | 3-OCH₃ | 4-CF₃ |

| Analog 7 | 3-Cl | 4-Cl |

| Analog 8 | 3-CH₃ | 4-F |

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more environmentally benign methods for synthesizing esters like Phenyl 3-methoxybenzoate. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Magnetically Induced Catalysis: A novel approach involves using earth-abundant iron catalysts, such as iron carbide nanoparticles (ICNPs), activated by an alternating current magnetic field. acs.orgacs.org This method, termed magnetocatalysis, enables reactions like the hydrodeoxygenation of benzylic esters to proceed under milder conditions (e.g., 3 bar of H₂) and at lower global temperatures than traditional thermal activation. acs.orgacs.org This technique not only improves energy efficiency but also allows for easy, magnetic separation and reuse of the catalyst, aligning with the principles of green chemistry. acs.orgacs.org

Alternative Energy Sources: Sustainable synthetic methods such as microwave irradiation, ultrasound, and mechanochemical reactions are being explored to significantly reduce reaction times and increase yields compared to conventional methods. mdpi.com

Eco-Friendly Solvents: Research is moving towards the use of greener solvents, such as deep eutectic solvents (DES) or even water, to replace hazardous organic solvents traditionally used in synthesis. mdpi.comnih.gov

Transition-Metal-Free Catalysis: The development of catalytic systems that avoid the use of toxic and expensive heavy metals is a key goal. For instance, N,N-diisopropylethylamine (DIPEA) has been used as an economical and environmentally friendly catalyst for certain reactions in water at room temperature. nih.gov

These sustainable approaches represent a significant step forward in producing this compound and related compounds with a minimal environmental footprint.

Advanced Mechanistic Elucidation Techniques

A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. Future research will leverage sophisticated analytical and computational tools to unravel the intricate details of reactions involving this compound.

| Technique | Application in Mechanistic Studies |

| Isotopic Labeling | Use of isotopes (e.g., ¹⁷O-labeling) to trace the path of atoms through a reaction, confirming intermediates and transition states. researchgate.net |

| Kinetic Analysis | Investigation of reaction rates under various conditions to understand the rate-determining step. Techniques include Hammett plots and Brønsted coefficient analysis to probe the influence of electronic effects of substituents on reactivity. dntb.gov.ua |

| Computational Chemistry | Quantum mechanical calculations to model reaction pathways, visualize transition states, and calculate interaction energies, providing insights that are difficult to obtain experimentally. tandfonline.com |

| Crystallographic Databases | Analysis of large datasets from sources like the Cambridge Structural Database (CSD) to identify and study noncovalent interactions, such as stacking interactions, which can influence crystal packing and reactivity in the solid state. tandfonline.com |

| In-situ Spectroscopy | Real-time monitoring of reactions using techniques like NMR to identify and characterize transient intermediates. researchgate.net |

By combining these advanced techniques, researchers can build a comprehensive picture of the reaction dynamics, leading to more rational and efficient chemical synthesis.

Exploration of Novel Analogues with Tailored Properties

Modifying the molecular structure of this compound provides a pathway to novel analogues with customized chemical, physical, or biological properties. This exploration is a key driver of innovation in materials science and medicinal chemistry.

For example, research has shown that derivatives of related structures can exhibit a range of valuable functions:

Antiproliferative and Antibacterial Agents: Studies on benzoxazole (B165842) derivatives have demonstrated that the presence of a methoxy (B1213986) group on the phenyl ring can enhance anticancer activity against various human cancer cell lines. mdpi.com Specific analogues have also shown promising antibacterial activity against pathogens like Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com

Liquid Crystals: The synthesis of homologous series of ester derivatives has led to the discovery of new compounds with mesomorphic (liquid crystal) properties, which are crucial for applications in displays and optical devices. researchgate.net

Medicinal Chemistry Building Blocks: Carboxylic acid derivatives containing a phenylcarbamate moiety are being synthesized as important building blocks for potential anti-Alzheimer's disease drugs. semanticscholar.org These molecules are designed to inhibit cholinesterases, enzymes implicated in the progression of the disease. semanticscholar.org

The systematic modification of the this compound scaffold, guided by structure-activity relationship (SAR) studies, will continue to be a fruitful avenue for discovering new molecules with targeted functionalities.

Predictive Modeling and Machine Learning in Chemical Design

The integration of predictive modeling and machine learning (ML) is set to revolutionize the chemical design process. These computational tools can significantly accelerate the discovery of new molecules and the optimization of reaction conditions, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

Future applications in the context of this compound and its analogues include:

Property Prediction: Machine learning models, such as Artificial Neural Networks (ANN) and Random Forest algorithms, can be trained on existing experimental data to predict the properties of novel, yet-to-be-synthesized compounds. researchgate.netnih.govresearchgate.net This allows for the rapid virtual screening of large libraries of potential analogues to identify candidates with desired characteristics, such as solubility, reactivity, or biological activity. researchgate.net

Reaction Optimization: Algorithms can analyze complex datasets from previous experiments to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize product yield and selectivity.

Accelerated Development: By providing more accurate predictions, ML-enhanced approaches can streamline the entire research and development cycle. nih.govresearchgate.net For instance, predictive models can guide engineers in designing more efficient processes, as seen in the development of microfluidic devices where ML helps predict particle trajectories. nih.govresearchgate.net

The synergy between empirical data and machine learning will enable a more targeted and efficient approach to chemical design, paving the way for the rapid development of next-generation materials and therapeutics based on the this compound structure.

Q & A

Q. What are the established methods for synthesizing and characterizing phenyl 3-methoxybenzoate derivatives in solid-state compounds?

this compound derivatives, particularly metal-coordinated complexes, are synthesized via solid-state reactions. For example, bivalent transition metal (Mn, Co, Ni, Cu, Zn) compounds are prepared by reacting metal salts with 3-methoxybenzoic acid in aqueous solutions, followed by crystallization. Characterization involves:

- Thermal analysis : Simultaneous thermogravimetry-differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC) to determine dehydration steps, thermal stability, and decomposition pathways .

- Infrared spectroscopy : Identification of carboxylate group vibrations (νsym(COO⁻) and νas(COO⁻)) in the 1400–1700 cm⁻¹ range. Ionic vs. covalent bonding is inferred from shifts in these bands (e.g., Cu compounds show distinct coordination behavior) .

- X-ray powder diffraction : To assess crystallinity and phase purity .

Q. How does infrared spectroscopy differentiate between ionic and covalent bonding in metal-3-methoxybenzoate complexes?

In sodium 3-methoxybenzoate, the anti-symmetrical (νas(COO⁻)) and symmetrical (νsym(COO⁻)) vibrations appear at 1568 cm⁻¹ and 1402 cm⁻¹, respectively. Metal complexes (e.g., Mn, Co, Ni, Zn) retain these bands with minimal shifts, suggesting ionic interactions. In contrast, the Cu complex exhibits altered vibrational patterns, indicating covalent coordination. A medium-intensity band at ~1680 cm⁻¹ in most complexes corresponds to residual dimeric 3-methoxybenzoic acid, highlighting incomplete salt formation .

Q. What thermal decomposition patterns are observed for this compound metal complexes?

TG-DTA reveals a three-stage decomposition for most complexes (e.g., Mn, Co, Ni):

- Stage 1 : Loss of coordinated water (50–150°C).

- Stage 2 : Ligand decomposition (200–400°C), releasing CO₂ and forming metal oxides.

- Stage 3 : Final oxidation of carbonaceous residues. Copper complexes show distinct behavior, decomposing directly without intermediate oxide formation, likely due to stronger metal-ligand bonding .

Advanced Research Questions

Q. How can conflicting spectroscopic and thermal data be resolved when analyzing this compound coordination modes?

Discrepancies arise when IR data suggest ionic bonding (e.g., Mn, Zn complexes) but thermal decomposition implies covalent interactions. To resolve this:

- Cross-validate with X-ray diffraction to confirm crystal structure.

- Use elemental analysis to quantify metal/ligand ratios and hydration states.

- Apply temperature-dependent IR to monitor bonding changes during heating .

Q. What role does this compound play as an intermediate in palladium-catalyzed aminocarbonylation reactions?

In Pd/dcpp-catalyzed reactions, this compound forms via nucleophilic attack of sodium phenoxide on a carbonyl-palladium intermediate. This ester is subsequently aminolyzed by amines to yield aryl amides. The reaction proceeds under mild conditions (100–120°C, atmospheric CO pressure), with sodium phenoxide acting as both a base and nucleophilic catalyst .

Q. How do structural modifications of this compound influence mesomorphic properties in liquid crystal applications?

Substituents on the phenyl ring (e.g., alkyl chains, halogens) alter polarity and molecular packing. For example:

- Methoxy groups enhance thermal stability and induce smectic phases.

- Bulky substituents reduce melting points, favoring nematic phases. These derivatives are used in stimuli-responsive materials and organic electronics, requiring precise control of synthesis (e.g., esterification, cross-coupling) .

Q. What methodologies optimize the synthesis of this compound derivatives for high-throughput crystallography studies?

- Use SHELX -based pipelines (SHELXC/SHELXD/SHELXE) for rapid phase determination in crystallography.

- Employ TG-DTA to pre-screen thermal stability, ensuring crystals survive data collection.

- Refine structures using SHELXL, which handles high-resolution or twinned macromolecular data .

Methodological Considerations

- Contradiction Analysis : When IR and thermal data conflict, prioritize multi-technique validation (e.g., XRD, elemental analysis).

- Catalytic Studies : Monitor reaction intermediates via in situ FTIR or GC-MS to confirm this compound’s role in mechanisms .

- Thermal Profiling : Use controlled heating rates (5–10°C/min) in TG-DTA to resolve overlapping decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.